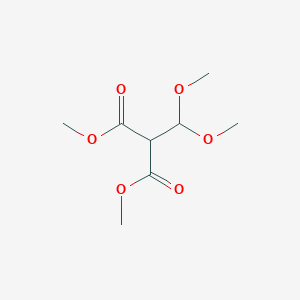
Dimethyl 2-(dimethoxymethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(dimethoxymethyl)propanedioate is an organic compound that belongs to the class of malonate esters. It is a derivative of malonic acid and is characterized by the presence of two methoxy groups attached to the central carbon atom. This compound is widely used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(dimethoxymethyl)propanedioate can be synthesized through various methods. One common approach involves the reaction of dimethyl malonate with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by methanolysis .
Industrial Production Methods
In industrial settings, the production of dimethyl 2-(dimethoxymethyl)malonate often involves large-scale reactions using similar principles as the laboratory synthesis. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(dimethoxymethyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted malonates .
Applications De Recherche Scientifique
Dimethyl 2-(dimethoxymethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of various drugs and bioactive compounds.
Industry: It is utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of dimethyl 2-(dimethoxymethyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the enolate intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl 2-(dimethoxymethyl)malonate
Uniqueness
Dimethyl 2-(dimethoxymethyl)propanedioate is unique due to the presence of two methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yields .
Propriétés
Formule moléculaire |
C8H14O6 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
dimethyl 2-(dimethoxymethyl)propanedioate |
InChI |
InChI=1S/C8H14O6/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h5,8H,1-4H3 |
Clé InChI |
UDHGQKGSVIWMQC-UHFFFAOYSA-N |
SMILES |
COC(C(C(=O)OC)C(=O)OC)OC |
SMILES canonique |
COC(C(C(=O)OC)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















